

# What is the chemical structure of Methyl hydroxyangolensate?

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## Compound of Interest

Compound Name: Methyl hydroxyangolensate

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## An In-depth Technical Guide to Methyl 6-hydroxyangolensate

For Researchers, Scientists, and Drug Development Professionals

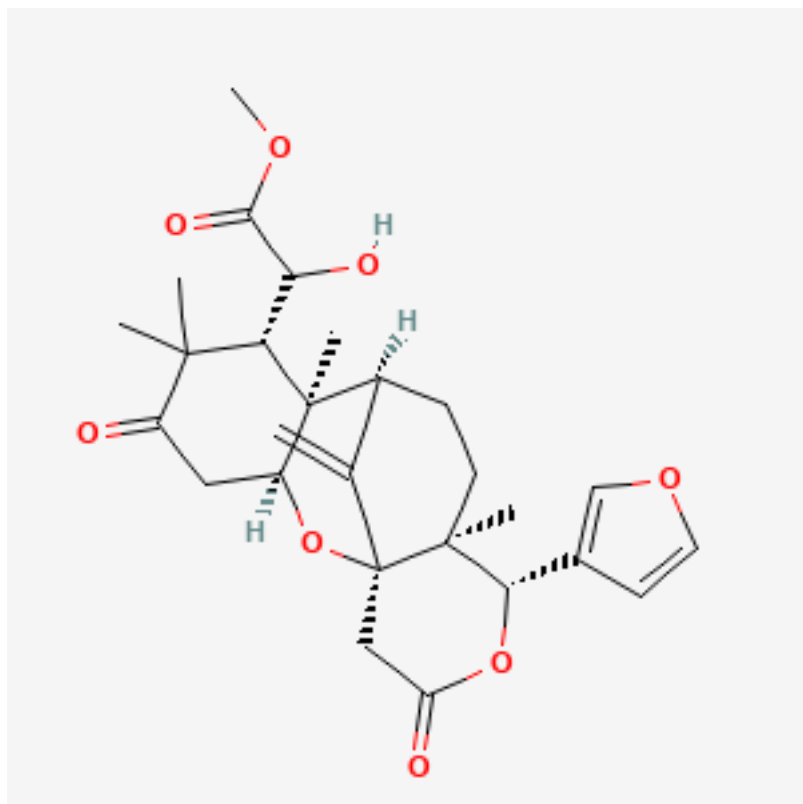
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Methyl 6-hydroxyangolensate. The information is curated for professionals in the fields of chemical research and drug development.

### Chemical Structure and Properties

Methyl 6-hydroxyangolensate is a complex natural product classified as a limonoid.<sup>[1]</sup> Its chemical identity is confirmed by the Chemical Abstracts Service (CAS) number 22255-07-8.

The molecular structure of Methyl 6-hydroxyangolensate is characterized by a polycyclic framework featuring a furan ring and multiple stereocenters. The systematic IUPAC name for this compound is methyl 2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.0<sup>1,12</sup>.0<sup>3,8</sup>]heptadecan-7-yl]-2-hydroxyacetate.<sup>[1]</sup>

Below is a 2D representation of the chemical structure of Methyl 6-hydroxyangolensate:



**Figure 1.** 2D Chemical Structure of Methyl 6-hydroxyangolensate.

## Physicochemical Properties

A summary of the key physicochemical properties of Methyl 6-hydroxyangolensate is provided in the table below. These properties have been computationally predicted and are available through public chemical databases.[\[1\]](#)

Property	Value	Source
Molecular Formula	C <sub>27</sub> H <sub>34</sub> O <sub>8</sub>	PubChem
Molecular Weight	486.6 g/mol	PubChem
XLogP3-AA	2.2	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	8	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	486.22536804 Da	PubChem
Monoisotopic Mass	486.22536804 Da	PubChem
Topological Polar Surface Area	112 Å <sup>2</sup>	PubChem
Heavy Atom Count	35	PubChem
Complexity	972	PubChem

## Spectroscopic Data

Detailed experimental spectroscopic data for Methyl 6-hydroxyangolensate, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry, are not readily available in the public domain.

Characterization of this compound would typically rely on a combination of these techniques.

Note: The absence of published experimental spectra prevents a detailed assignment of chemical shifts and fragmentation patterns. Researchers working with this compound would need to acquire and interpret this data to confirm its identity and purity.

## Biological Activities and Potential Signaling Pathways

Methyl 6-hydroxyangolensate has been reported to exhibit a range of biological activities, primarily antimicrobial and spasmolytic.

## Antimicrobial Activity

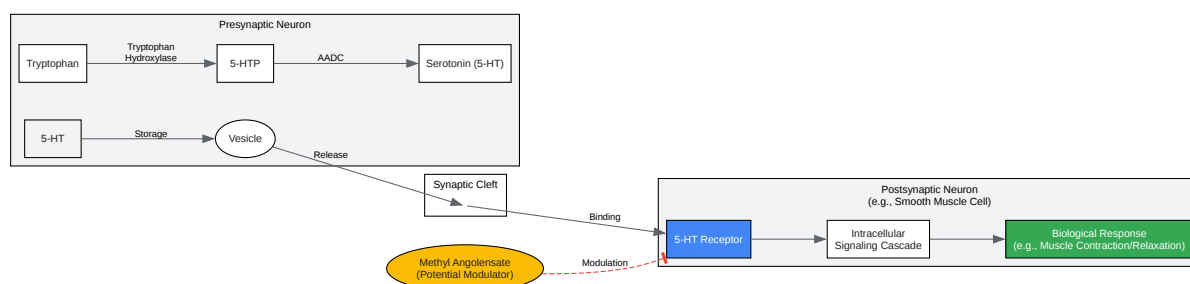
Methyl 6-hydroxyangolensate has demonstrated both antifungal and antibacterial properties.[2] [3] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of microorganisms, are not extensively documented in the available literature.

## Spasmolytic and Anti-ulcer Activity

Research on the related compound, methyl angolensate, also isolated from *Entandrophragma angolense*, has shown significant spasmolytic activity. This effect is suggested to be mediated through serotonergic mechanisms.[4] It is plausible that Methyl 6-hydroxyangolensate may share a similar mechanism of action for any spasmolytic effects, though further research is required for confirmation. Additionally, methyl angolensate has demonstrated anti-ulcer properties by inhibiting gastric acid secretion.[4]

The proposed serotonergic mechanism involves the interaction with serotonin (5-HT) receptors, which play a crucial role in gastrointestinal motility. The binding of a ligand to these receptors can modulate smooth muscle contraction and relaxation.

Below is a simplified diagram illustrating a general serotonergic signaling pathway.



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A potential serotonergic signaling pathway modulation.

## Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of Methyl 6-hydroxyangolensate are not extensively published. The following sections provide generalized procedures based on common laboratory practices for similar compounds.

### General Protocol for Isolation of Limonoids from Entandrophragma Species

Methyl 6-hydroxyangolensate is naturally found in the stem bark of Entandrophragma angolense.[5][6] The isolation of limonoids from this genus typically involves solvent extraction followed by chromatographic separation.

#### 1. Extraction:

- Air-dried and powdered stem bark of E. angolense is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
- The crude extracts are concentrated under reduced pressure.

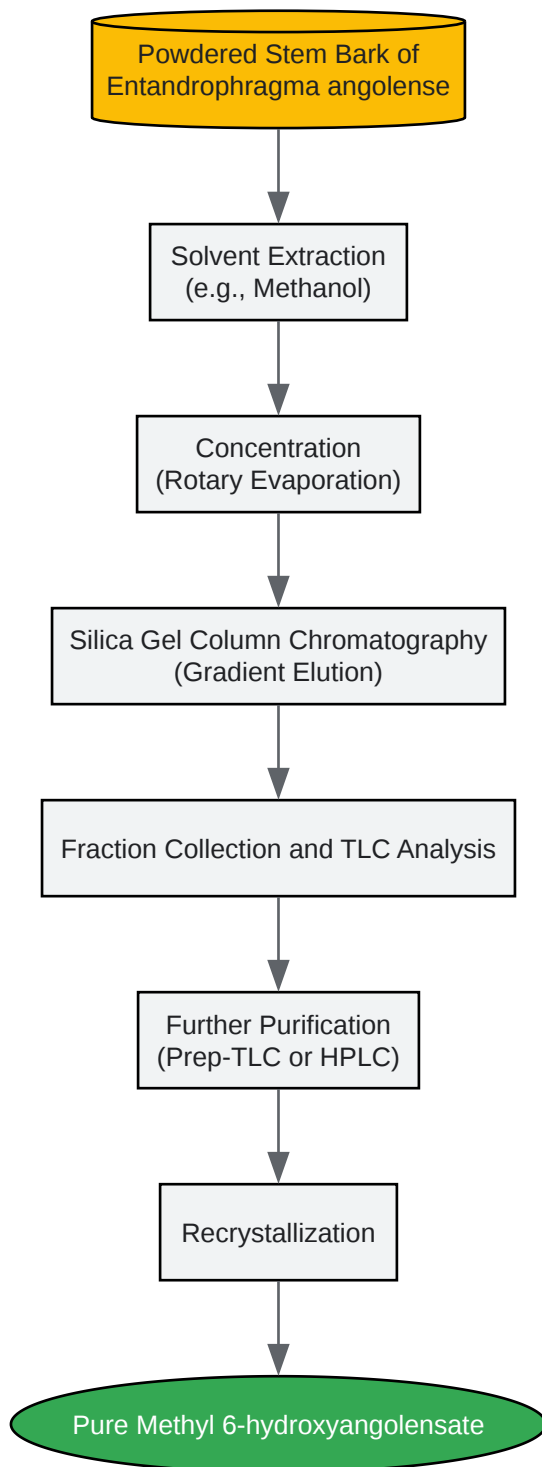
#### 2. Chromatographic Separation:

- The methanol extract, which is likely to contain the more polar limonoids, is subjected to column chromatography over silica gel.
- A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
- Fractions are collected and monitored by thin-layer chromatography (TLC).

#### 3. Purification:

- Fractions containing compounds with similar TLC profiles are combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC).
- Final purification of Methyl 6-hydroxyangolensate can be achieved by recrystallization from a suitable solvent system, such as methanol.

The following diagram illustrates a general workflow for the isolation of limonoids.



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General workflow for the isolation of limonoids.

# Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

## 1. Preparation of Stock Solution:

- Dissolve a known weight of Methyl 6-hydroxyangolensate in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a stock solution of high concentration.

## 2. Preparation of Microtiter Plates:

- Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
- Perform serial two-fold dilutions of the compound stock solution in the wells to achieve a range of final concentrations.

## 3. Inoculum Preparation:

- Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve the desired final concentration in the wells (typically  $5 \times 10^5$  CFU/mL for bacteria).

## 4. Inoculation and Incubation:

- Add the diluted microbial inoculum to each well containing the compound and the growth control wells.
- Include a sterility control (broth only) and a growth control (broth with inoculum and solvent, but no compound).
- Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

## 5. Determination of MIC:

- The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

## Conclusion

Methyl 6-hydroxyangolensate is a structurally complex limonoid with documented antimicrobial and potential spasmolytic activities. While its chemical structure is well-defined, there is a notable lack of publicly available, detailed experimental data, particularly comprehensive spectroscopic analyses and quantitative biological activity profiles. This guide provides a foundational understanding of the compound based on the current literature and outlines standard methodologies for its further investigation. Future research should focus on obtaining detailed spectroscopic data for unambiguous characterization, elucidating the specific mechanisms of its biological activities, and exploring its potential therapeutic applications.

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